N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide is a synthetic organic compound that features a xanthene core linked to a piperidine moiety via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced by reacting the xanthene derivative with 1-ethylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in applications like imaging and sensing.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity, while the xanthene core may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide
- N-(1-ethylpiperidin-4-yl)-9H-thioxanthene-9-carboxamide
- N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-sulfonamide
Uniqueness
N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide stands out due to its specific combination of a xanthene core and a piperidine moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-2-23-13-11-15(12-14-23)22-21(24)20-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)20/h3-10,15,20H,2,11-14H2,1H3,(H,22,24) |
InChI Key |
UWWKBWKXCHLRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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